4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. It is commonly used in various chemical and pharmaceutical applications due to its reactivity and stability.
Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with various biological targets, influencing their function .
Mode of Action
It is believed to act as a catalyst in synthesizing other compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is known that aniline derivatives can influence various biochemical pathways, leading to downstream effects .
Result of Action
It is known that aniline derivatives can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride. Factors such as temperature, pH, and presence of other compounds can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by reduction and halogenation. The process begins with the acylation of a suitable aromatic precursor, followed by reduction to form the corresponding alkane. Subsequent halogenation introduces the fluoro and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent. These methods allow for the precise introduction of functional groups under mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine and chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it more versatile compared to similar compounds. Additionally, the methyl group provides steric hindrance, influencing the compound’s interaction with molecular targets .
Properties
IUPAC Name |
4-fluoro-2-methyl-5-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-2-6(9)5(3-7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJPDAHBQAZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1808447-11-1 |
Source
|
Record name | 4-fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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